Acetyl Methylene Blue
Overview
Description
Acetyl Methylene Blue is a derivative of Methylene Blue, a well-known phenothiazine compound. Methylene Blue has been widely used in various medical and scientific applications due to its unique properties, such as its ability to act as an electron transfer agent and its neuroprotective effects . This compound retains many of these properties while also exhibiting distinct characteristics due to the acetyl group modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl Methylene Blue can be synthesized through the acetylation of Methylene Blue. The process typically involves the reaction of Methylene Blue with acetic anhydride in the presence of a base, such as sodium acetate. The reaction is carried out under controlled conditions to ensure the selective acetylation of the desired position on the Methylene Blue molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Acetyl Methylene Blue undergoes various chemical reactions, including:
Reduction: It can also be reduced, which is essential for its role as an electron transfer agent.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidation states of this compound, while reduction typically results in the formation of reduced forms of the compound .
Scientific Research Applications
Acetyl Methylene Blue has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Acetyl Methylene Blue involves its ability to act as an electron transfer agent. It can participate in redox reactions by accepting and donating electrons, which is crucial for its role in various biological and chemical processes . The compound also interacts with molecular targets such as mitochondrial enzymes, enhancing cellular respiration and energy production .
Comparison with Similar Compounds
Acetyl Methylene Blue can be compared with other similar compounds, such as:
Methylene Blue: While both compounds share similar properties, this compound has an acetyl group that imparts unique characteristics.
Phenothiazine Derivatives: These compounds, like Chlorophenothiazine, exhibit different redox potentials and biological activities compared to this compound.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique properties, such as its ability to participate in redox reactions and its potential therapeutic uses, make it a valuable tool in various fields. Further research into its mechanisms of action and comparison with similar compounds will continue to enhance our understanding and utilization of this compound.
Properties
IUPAC Name |
1-[3,7-bis(dimethylamino)phenothiazin-10-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-12(22)21-15-8-6-13(19(2)3)10-17(15)23-18-11-14(20(4)5)7-9-16(18)21/h6-11H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOGFTYLESYHAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600361 | |
Record name | 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3763-06-2 | |
Record name | 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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